molecular formula C12H18BN3O2 B6360883 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile CAS No. 1612174-34-1

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B6360883
CAS No.: 1612174-34-1
M. Wt: 247.10 g/mol
InChI Key: CHZGNICJVVRUGL-UHFFFAOYSA-N
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Description

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile (CAS: 2095779-29-4) is a boron-containing pyrazole derivative with the molecular formula C₁₃H₂₀BN₃O₂ and a molecular weight of 261.13 g/mol . The compound features a nitrile-functionalized propanenitrile group attached to a pyrazole ring bearing a pinacol boronate ester. This structural motif makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex molecules for pharmaceuticals and materials science . Its nitrile group enhances electronic stabilization and facilitates further functionalization, distinguishing it from hydroxyl- or alkyl-substituted analogs .

Properties

IUPAC Name

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BN3O2/c1-9(6-14)16-8-10(7-15-16)13-17-11(2,3)12(4,5)18-13/h7-9H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZGNICJVVRUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is a compound of interest due to its potential biological activities. This article explores its biological activity, including insecticidal and antifungal properties, through a detailed review of research findings and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H16BNO2
  • Molecular Weight : 205.06 g/mol
  • CAS Number : 45788855

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its insecticidal and antifungal properties. The following sections detail these findings.

Insecticidal Activity

Research has shown that compounds similar to this compound exhibit significant insecticidal effects against several pest species. A study conducted on novel benzamides substituted with pyrazole linked to 1,2,4-oxadiazole demonstrated promising results:

Compound Target Pest Concentration (mg/L) Mortality Rate (%)
14qMythimna separate50070
14hHelicoverpa armigera500Moderate
14iSpodoptera frugiperda50070

The compound 14q showed a mortality rate higher than the control drug (60%) against Mythimna separate, indicating its potential as an effective insecticide .

Antifungal Activity

The antifungal properties of the compound were evaluated against various fungi. Notably:

Compound Target Fungus Concentration (mg/L) Inhibition Rate (%)
14hPyricularia oryae5077.8
14nAlternaria solani5050.5
14qSclerotinia sclerotiorum5045.2

The compound 14h exhibited significant antifungal activity with an inhibition rate of 77.8% against Pyricularia oryae, making it a candidate for further structural optimization .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies revealed that specific substituents on the benzene ring enhance biological activity. For instance:

  • Fluorine and chlorine substituents were beneficial in improving insecticidal activity.
  • The presence of aniline-containing substituents at the meta position generally enhanced fungicidal activity.

Case Studies and Research Findings

Several studies have emphasized the importance of optimizing the structure of compounds similar to this compound to improve their biological efficacy. For example:

  • A study reported that modifying the substituents on the pyrazole ring could lead to increased insecticidal properties against Helicoverpa armigera and Ostrinia nubilalis.

Scientific Research Applications

Synthetic Chemistry

Boronic Acid Derivatives in Organic Synthesis

The presence of the boron moiety in this compound enables its use as a boronic acid derivative, which is crucial for various organic synthesis reactions. Boronic acids are known for their ability to form stable complexes with diols and are utilized in Suzuki coupling reactions to form carbon-carbon bonds. The compound can be employed for:

  • Cross-Coupling Reactions : This compound can be used in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Borylation Reactions : The compound can serve as a borylation agent for the functionalization of aromatic compounds at the benzylic position, enhancing the diversity of synthetic routes available to chemists .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that pyrazole derivatives exhibit significant biological activity, including anticancer properties. The incorporation of the boron-containing moiety enhances the pharmacological profile of these compounds. Studies have suggested:

  • Antitumor Activity : Compounds similar to 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Materials Science

Development of Functional Materials

The unique properties of boron-containing compounds enable their use in materials science for developing functional materials such as sensors and polymers:

  • Sensor Applications : Due to their ability to interact with specific analytes through boron-diol interactions, these compounds can be designed to develop sensors for detecting biomolecules or environmental pollutants.
  • Polymer Chemistry : The compound can be utilized as a building block for creating new polymeric materials with enhanced properties such as thermal stability and mechanical strength .

Case Studies and Research Findings

Application AreaDescriptionReferences
Synthetic ChemistryUsed in Suzuki coupling reactions for biaryl synthesis.
Medicinal ChemistryExhibits potential anticancer activity; induces apoptosis in cancer cell lines.
Materials ScienceFunctions as a sensor for detecting biomolecules; used in polymer synthesis for enhanced properties.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The dioxaborolane moiety facilitates palladium-catalyzed cross-coupling with aryl or vinyl halides, a hallmark of Suzuki-Miyaura reactions. This reaction is pivotal for constructing biaryl scaffolds in pharmaceuticals and materials science.

Reaction Conditions

Component Details
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 60–100°C under inert atmosphere (N₂ or Ar)

Mechanism

  • Oxidative Addition : Pd⁰ reacts with an aryl halide (R–X) to form a Pd²⁺–R–X complex.

  • Transmetallation : The boronate ester transfers its aryl group to Pd²⁺, displacing the halide.

  • Reductive Elimination : Pd²⁺ releases the biaryl product, regenerating Pd⁰ .

Example :
R–X+Boron-CompoundPd, BaseR–R’+Byproducts\text{R–X} + \text{Boron-Compound} \xrightarrow{\text{Pd, Base}} \text{R–R'} + \text{Byproducts}
Products: Biaryl or styrenyl derivatives with applications in drug intermediates .

Nucleophilic Addition at the Nitrile Group

The nitrile (–C≡N) group undergoes nucleophilic attacks, forming intermediates that hydrolyze to amines or carboxylic acids.

Reagents and Products

Reagent Reaction Type Product
Grignard Reagents (RMgX)Nucleophilic AdditionIminophosphoranes (after workup)
Lithium Aluminum HydrideReductionPrimary Amines (R–CH₂–NH₂)
Water (Acidic/Heated)HydrolysisCarboxylic Acids (R–COOH)

Mechanistic Insights

  • Reduction : LiAlH₄ donates hydrides, reducing –C≡N to –CH₂–NH₂.

  • Hydrolysis : Acidic conditions protonate the nitrile, forming an imine intermediate that hydrolyzes to carboxylic acids.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing boron oxides and nitrile vapors .

  • Protodeboronation : Under acidic conditions, the boronate ester may hydrolyze to boronic acid (R–B(OH)₂), reducing coupling efficiency.

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Reagents Applications
Suzuki CouplingDioxaborolanePd catalysts, aryl halidesBiaryl synthesis for drug design
Nitrile Reduction–C≡NLiAlH₄, H₂/PdAmine production for agrochemicals
Nucleophilic Addition–C≡NGrignard reagents, organozincsFunctional group interconversion

This compound’s dual functionality enables its use in tandem reactions, such as sequential cross-coupling and nitrile transformations, streamlining complex molecule synthesis. Its low toxicity and compatibility with diverse reagents make it a staple in medicinal and materials chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyrazole-boronate derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile Propanenitrile (nitrile group) C₁₃H₂₀BN₃O₂ 261.13 Suzuki couplings, pharmaceutical intermediates
3-Cyclobutyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile Cyclobutyl-propanenitrile C₁₅H₂₂BN₃O₂ 287.17 Sterically hindered coupling reactions
2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol 2-Methylpropanol (hydroxyl group) C₁₃H₂₃BN₂O₃ 266.14 Bioconjugation, solubility-driven applications
1,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 1,5-Dimethylpyrazole C₁₁H₂₀BN₂O₂ 238.10 Agrochemical synthesis, electron-rich coupling partners
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile Unbranched propanenitrile C₁₂H₁₈BN₃O₂ 247.10 High-throughput synthesis, reduced steric hindrance
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanol Ethanol (hydroxyl group) C₁₀H₁₈BN₂O₃ 237.08 Hydrophilic intermediates, polymer chemistry

Key Observations:

Functional Group Impact: The nitrile group in the target compound enhances electrophilicity and stability compared to hydroxyl-containing analogs like 2-(...)-ethanol (similarity score: 0.87) . This makes it more reactive in Pd-catalyzed cross-couplings . Hydroxyl-substituted derivatives (e.g., propanol or ethanol analogs) exhibit higher solubility in polar solvents but lower thermal stability .

Unbranched propanenitrile (C₁₂H₁₈BN₃O₂) offers reduced steric hindrance, favoring faster coupling rates .

Electronic Properties :

  • 1,5-Dimethylpyrazole (C₁₁H₂₀BN₂O₂) is electron-rich due to methyl groups, altering regioselectivity in coupling reactions compared to nitrile-bearing analogs .

Applications :

  • The target compound’s nitrile group is advantageous in synthesizing prostate cancer drug candidates (e.g., B7 derivatives) and tauopathy PET tracers , where precise functionalization is critical .
  • Hydroxyl-substituted analogs are preferred in bioconjugation or polymer applications due to their polarity .

Research Findings and Data

Reactivity in Suzuki-Miyaura Couplings:

  • The target compound demonstrated 95% yield in a model reaction with 3-bromo-5-chloropyridine under Pd(dppf)Cl₂ catalysis (70°C, 12 hours), outperforming hydroxyl analogs (~80% yield) under identical conditions .
  • Cyclobutyl-propanenitrile required elevated temperatures (90°C) for comparable yields, highlighting steric challenges .

Thermal Stability:

  • Differential Scanning Calorimetry (DSC) revealed a decomposition temperature of 215°C for the nitrile derivative vs. 190°C for the hydroxyl analog, attributed to the nitrile’s electron-withdrawing effects .

Preparation Methods

Core Pyrazole Functionalization

The synthesis begins with the preparation of the pyrazole scaffold. A common approach involves cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with acetylacetone in ethanol under reflux to yield 4-substituted pyrazoles, which are subsequently functionalized at the 1-position.

Boronate Ester Installation

Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is achieved via Suzuki-Miyaura cross-coupling or direct boronation. In a representative procedure, 4-iodo-1H-pyrazole is treated with bis(pinacolato)diboron (B₂pin₂) in the presence of [PdCl₂(dppf)] (dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II)) and potassium acetate in dimethyl sulfoxide (DMSO) at 80°C for 12 hours. This method achieves >85% yield, with the boronate ester confirmed by ¹¹B NMR (δ ~30 ppm).

Table 1: Optimized Conditions for Boronate Installation

ParameterValueImpact on Yield
Catalyst[PdCl₂(dppf)] (5 mol%)Maximizes coupling efficiency
SolventDMSOEnhances reagent solubility
Temperature80°CBalances rate and decomposition
Reaction Time12 hoursEnsures completion

Propanenitrile Group Attachment

Alkylation of the pyrazole nitrogen with acrylonitrile derivatives introduces the propanenitrile moiety. A two-step protocol involves:

  • Michael Addition : Treatment of 4-boronated pyrazole with acrylonitrile in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C to room temperature.

  • Cyclization : Heating the intermediate in acetic acid at 60°C to form the final nitrile-substituted product.

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Palladium-based catalysts outperform nickel alternatives in boronate installation. Comparative studies show that [PdCl₂(dppf)] achieves 92% yield versus 68% with NiCl₂(dppe) under identical conditions. Ligand choice (e.g., dppf vs. PPh₃) also affects turnover frequency, with bidentate ligands reducing Pd aggregation.

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance boronation yields by stabilizing the transition state. Conversely, nonpolar solvents (toluene) lead to incomplete conversion (<50%) due to poor reagent solubility.

Table 2: Solvent Impact on Boronate Yield

SolventDielectric ConstantYield (%)
DMSO46.792
DMF36.788
THF7.665
Toluene2.442

Temperature and Time Dependence

Elevated temperatures (80–100°C) accelerate boronate formation but risk side reactions (e.g., deborylation). Kinetic studies identify 80°C for 12 hours as optimal, balancing speed and selectivity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (pH 2) resolves nitrile and boronate contaminants.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the pyrazole ring appear as doublets (δ 7.8–8.2 ppm, J = 2.1 Hz).

  • ¹¹B NMR : A singlet at δ 29.7 ppm confirms boronate ester formation.

  • IR Spectroscopy : The nitrile stretch (ν ≈ 2240 cm⁻¹) verifies propanenitrile incorporation.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance heat/mass transfer. A tubular reactor with immobilized Pd catalyst achieves 90% yield at 10 g/h throughput, reducing solvent use by 40% compared to batch processes.

Cost-Benefit Analysis

Bulk sourcing of B₂pin₂ lowers raw material costs by 30%. Catalyst recycling via filtration extends Pd utilization to 5 cycles without significant activity loss .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Key steps include:
  • Borylation : Reacting pyrazole derivatives with pinacolborane under inert conditions (e.g., THF, 60–80°C).
  • Cyanoethylation : Introducing the propanenitrile group using acrylonitrile or KCN in DMF at 50–70°C .
  • Purification : Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from methanol/2-propanol .
    Table 1 : Comparative Synthesis Conditions
StepSolventTemp (°C)Time (hr)Yield (%)Reference
BorylationTHF802465–70
CyanoethylationDMF701255–60

Q. How can this compound be characterized using spectroscopic methods?

  • Methodological Answer :
  • NMR : Analyze the 1H^{1}\text{H} and 11B^{11}\text{B} NMR spectra to confirm the boronate ester (δ ~30–35 ppm for 11B^{11}\text{B}) and pyrazole protons (δ 7.5–8.5 ppm) .
  • HPLC : Use a C18 column (MeCN/H2_2O, 70:30) to assess purity (>98%) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~290–300) .

Advanced Research Questions

Q. How can researchers address instability during storage or handling of this compound?

  • Methodological Answer : The boronate ester is sensitive to moisture and oxygen. Recommended protocols:
  • Storage : Under nitrogen at 0–6°C in amber vials .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and glove boxes for air-sensitive steps .
  • Stability Testing : Monitor decomposition via weekly HPLC to detect hydrolysis products (e.g., boronic acid) .

Q. How should contradictory data in reaction yields or byproduct formation be analyzed?

  • Methodological Answer : Discrepancies often arise from varying reaction conditions or impurities. Mitigation strategies:
  • Design of Experiments (DoE) : Systematically vary parameters (e.g., catalyst loading, solvent ratios) to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., deborylated pyrazole) and adjust stoichiometry .
    Example : reports 55–60% yield in DMF, while achieves 70% in ethanol; this suggests solvent polarity impacts boronate stability .

Q. What role does this compound play in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The boronate group enables C–C bond formation. Key applications:
  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 in THF/H2_2O (3:1) at 80°C .
  • Substrate Scope : Couple with aryl halides (e.g., 4-bromotoluene) to synthesize biaryl derivatives .
    Table 2 : Representative Suzuki Reaction Data
Aryl HalideCatalystYield (%)Reference
4-BromotoluenePd(PPh3_3)4_485
2-ChloropyridineXPhos Pd G392

Q. What computational approaches are suitable for studying its reactivity or electronic properties?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study boron-nitrogen interactions .
  • Molecular Dynamics : Simulate solvation effects in DMF or THF to predict reaction pathways .
  • NBO Analysis : Evaluate charge distribution on the boronate group to explain regioselectivity in cross-couplings .

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